Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Evocalcet is an agonist of the calcium-sensing receptor (CaSR). It induces intracellular calcium release in HEK293 cells expressing human CaSR (EC50 = 92.7 nM). Evocalcet reduces serum levels of parathyroid hormone (PTH) and calcium when administered at doses of 0.3 and 0.1 mg/kg, respectively, in non-nephrectomized and 5/6 nephrectomized rats. It also reduces serum levels of PTH without inducing emesis in marmosets when administered at doses of 0.3 and 0.5 mg/kg. Evocalcet is a calcium-sensing receptor agonist. The calcium-sensing receptor (CaSR) is a Class C G-protein coupled receptor which senses extracellular levels of calcium ion. The calcium-sensing receptor controls calcium homeostasis by regulating the release of parathyroid hormone (PTH). CaSR is expressed in all of the organs of the digestive system. CaSR plays a key role in gastrointestinal physiological function and in the occurrence of digestive disease. High dietary Ca2+ may stimulate CaSR activation and could both inhibit tumor development and increase the chemotherapeutic sensitivity of cancer cells in colon cancer tissues.
Evobrutinib is an inhibitor of Bruton's tyrosine kinase (BTK; IC50 = 8.9 nM). It is selective for BTK over a panel of 233 kinases at 1 μM. It inhibits BTK in peripheral blood mononuclear cells (PBMCs; IC50 = 61 nM). Evobrutinib inhibits B cell activation and proliferation in vitro (IC50s = 18.4 and 10.9 nM, respectively). It inhibits mast cell degranulation in a mouse model of passive cutaneous anaphylaxis when administered at doses of 3.95, 19.8, and 39.5 mg/kg. Evobrutinib (1 and 3 mg/kg) reduces cartilage destruction in a rat model of collagen-induced arthritis. It also decreases proteinuria, interstitial inflammation, and the number of glomerular lesions and preserves kidney function in a mouse model of systemic lupus erythematosus (SLE). Evobrutinib, also known as M-2951 and MSC-2364447C, is a highly selective inhibitor of the Bruton’s tyrosine kinase (BTK), which is important in the development and functioning of various immune cells including B lymphocytes and macrophages. Preclinical research suggests it may be therapeutically useful in certain autoimmune diseases.
Evogliptin, also known as DA-1229, is a potent and selective DPP4 inhibitor (dipeptidyl peptidase 4 inhibitor). Evogliptin improves insulin resistance and delays the onset of diabetes. Evogliptin improves the insulin sensitivity in HF mice and delays the onset of diabetes in young db/db mice. DA-1229 monotherapy (5 mg for 12 weeks) improved HbA1c, fasting plasma glucose level, OGTT results and β-cell function. This drug was well tolerated in Korean subjects with type 2 diabetes mellitus.
Evoxanthine is an alkaloid that has been found in O. renieri and has antimalarial and anticancer activities. It is active against P. falciparum with an IC50 value of 67.6 µg/ml. Evoxanthine decreases proliferation of nine sensitive and drug-resistant cancer cell lines (IC50s = 6.11-80.99 µM). Evoxanthine is an alkaloid that has been found in O. renieri and has antimalarial and anticancer activities.
Evodenoson, also known as ATL313 and DE-112, is a potent and selective A(2A)AR agonist (A2A adenosine receptor agonist) in development for novel treatment for sepsis. ATL313 significantly reduced infarct size and improved LV contractility at the end of reperfusion assessed by LV dp/dt at a dose of 900 ng/Kg. ATL313, reduces inflammation and improves survival in murine sepsis models.